Product packaging for 1-Benzylcyclopentan-1-ol(Cat. No.:CAS No. 2015-57-8)

1-Benzylcyclopentan-1-ol

Cat. No.: B3340045
CAS No.: 2015-57-8
M. Wt: 176.25 g/mol
InChI Key: ZNZISHNDYHTHKL-UHFFFAOYSA-N
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Description

Significance of Cyclopentanol (B49286) Architectures in Contemporary Organic Synthesis and Medicinal Chemistry

Cyclopentanol scaffolds are pivotal structural motifs in modern organic synthesis and medicinal chemistry due to their unique combination of properties. The five-membered carbocyclic ring of cyclopentane (B165970) offers a balance of conformational flexibility and rigidity, which is highly desirable in the design of molecules intended to interact with specific biological targets. The inclusion of a hydroxyl group creates a versatile functional handle for a wide array of chemical transformations.

In organic synthesis, cyclopentanol derivatives serve as crucial intermediates for the construction of more complex molecules, including natural products and their analogs. ontosight.airesearchgate.net The stereochemistry of the hydroxyl group and other substituents on the cyclopentane ring can be precisely controlled, allowing for the synthesis of stereochemically pure compounds. researchgate.net This control is essential for creating molecules with specific three-dimensional arrangements, a key factor in determining biological activity. The functional groups on the cyclopentane ring can be appended with various structural elements through short and efficient chemical transformations, enabling the generation of diverse molecular frameworks. researchgate.net

The significance of these architectures is particularly pronounced in drug discovery. nih.govlifechemicals.com The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, and cyclopentane derivatives are often considered for this role. nih.gov By decorating a central cyclopentanol core with different functional groups, chemists can generate large collections of compounds, known as chemical libraries, for high-throughput screening to identify new drug candidates. lifechemicals.comacs.org Derivatives of cyclopentanol have been investigated for a range of potential biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai The ability to systematically modify the scaffold allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. lifechemicals.com

Academic Landscape and Prior Research Emphases on 1-Benzylcyclopentan-1-ol and Related Structures

The academic focus on this compound has primarily been centered on its role as a synthetic intermediate and as a representative tertiary alcohol in fundamental chemical studies. Its structure, featuring a benzyl (B1604629) group and a hydroxyl group attached to the same carbon atom of a cyclopentane ring, provides a simple yet informative model for investigating reaction mechanisms and synthetic methodologies.

Research on related structures, such as trans-2-benzylcyclopentanol, highlights the interest in the stereochemical and biological aspects of benzyl-substituted cyclopentanols. ontosight.ai The synthesis of these compounds often involves the reaction of a cyclopentanone (B42830) precursor with an appropriate organometallic reagent, such as a Grignard reagent, or the reduction of a corresponding ketone. ontosight.ai For this compound specifically, a common synthetic route involves the addition of a benzyl Grignard reagent (benzylmagnesium bromide) to cyclopentanone.

Prior research has emphasized the utility of such compounds as building blocks. They can be used to synthesize more complex organic molecules where the benzyl and cyclopentanol moieties form a core structural unit. The hydroxyl group allows for further functionalization, such as oxidation to a ketone or conversion into other functional groups, while the benzyl group can also be modified if required.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValueSource
IUPAC Name This compound uni.lu
CAS Number 2015-57-8 chemscene.com
Molecular Formula C₁₂H₁₆O uni.luchemscene.com
Molecular Weight 176.25 g/mol chemscene.com
Topological Polar Surface Area (TPSA) 20.23 Ų chemscene.com
Rotatable Bonds 2 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 1 chemscene.com

This interactive table provides a summary of the key identifiers and computed properties of this compound.

Current Challenges and Prospective Research Avenues for this compound Studies

While the synthesis of this compound is relatively straightforward for laboratory-scale applications, challenges remain, particularly concerning the development of more sustainable and efficient large-scale production methods. Traditional syntheses often rely on stoichiometric organometallic reagents, which can generate significant waste. A key challenge is the development of catalytic methods that can achieve the same transformation with higher atom economy and under milder conditions.

Prospective research avenues for this compound and related structures are diverse and promising. One major area of future focus is its application in diversity-oriented synthesis to create novel compound libraries. nih.gov By leveraging the functional handle of the hydroxyl group, this compound can serve as a starting point for generating a wide range of derivatives. These libraries can then be screened for biological activity, potentially identifying new lead compounds for drug discovery programs.

Another potential research direction lies in the field of materials science. The specific structural and physicochemical properties imparted by the benzyl and cyclopentanol groups could be exploited in the design of new polymers or functional materials. For instance, the compound could be incorporated as a monomer or a modifying agent to influence the properties of bulk materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B3340045 1-Benzylcyclopentan-1-ol CAS No. 2015-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZISHNDYHTHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314944
Record name 1-Benzylcyclopentanol
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-57-8
Record name 1-Benzylcyclopentanol
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Record name 1-Benzylcyclopentanol
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Record name 1-benzylcyclopentan-1-ol
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Strategic Methodologies for the Chemical Synthesis of 1 Benzylcyclopentan 1 Ol

Historical Evolution of Synthetic Approaches to Substituted Cyclopentanols

The history of synthesizing substituted cyclopentanols is intrinsically linked to the fundamental discoveries in organic chemistry. Early approaches relied heavily on stoichiometric reactions, with the Grignard reaction, discovered by Victor Grignard in the early 20th century, being a cornerstone. This reaction provided a robust and straightforward method for creating tertiary alcohols, including substituted cyclopentanols, through the addition of organomagnesium halides to cyclic ketones. masterorganicchemistry.com For decades, this and similar nucleophilic additions, such as those using organolithium reagents, were the predominant methods. dalalinstitute.com

The latter half of the 20th century and the beginning of the 21st century saw a paradigm shift towards catalytic methods. The development of transition-metal-catalyzed reactions, including cross-coupling, cycloisomerization, and annulation strategies, offered new pathways to cyclopentane (B165970) rings with greater efficiency and functional group tolerance. organic-chemistry.orgmdpi.com Innovations like ring-closing metathesis, catalyzed by ruthenium carbene complexes, provided novel routes to cyclopentenols which could then be hydrogenated to the corresponding cyclopentanols. organic-chemistry.org More recently, the field of organocatalysis has emerged as a powerful tool, enabling the asymmetric synthesis of highly functionalized and stereochemically complex cyclopentanols, often through elegant cascade reactions. acs.orgdokumen.pub This evolution reflects a continuous drive towards more selective, efficient, and sustainable synthetic methods.

Contemporary Methodologies for the Preparation of 1-Benzylcyclopentan-1-ol Derivatives

Modern synthetic chemistry offers a diverse toolkit for the preparation of this compound and its related derivatives. These methods range from classic nucleophilic additions, which remain highly relevant, to sophisticated catalytic strategies that allow for enhanced control and complexity.

The most direct and widely used method for synthesizing this compound is the nucleophilic addition of a benzyl (B1604629) organometallic reagent to cyclopentanone (B42830). This approach forms the key carbon-carbon bond at the carbonyl carbon, directly yielding the tertiary alcohol after an acidic workup.

Grignard Reagents: The reaction of a benzylmagnesium halide (such as benzylmagnesium bromide) with cyclopentanone is a classic and reliable method for producing this compound. commonorganicchemistry.commasterorganicchemistry.com The Grignard reagent acts as a powerful carbon-based nucleophile, attacking the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This reaction is typically high-yielding and is a standard procedure in many organic chemistry laboratories for creating tertiary alcohols. acs.org

Organolithium Reagents: Similar to Grignard reagents, benzyllithium (B8763671) can be added to cyclopentanone to form the desired tertiary alcohol. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for reactions with sterically hindered ketones. dalalinstitute.comwikipedia.org The fundamental mechanism involves the nucleophilic addition to the carbonyl group, followed by protonation of the resulting lithium alkoxide during workup. masterorganicchemistry.com

Reagent TypeElectrophileNucleophileProductTypical ConditionsRef.
GrignardCyclopentanoneBenzylmagnesium BromideThis compound1. Diethyl ether or THF, 2. H₃O⁺ workup commonorganicchemistry.com, masterorganicchemistry.com
OrganolithiumCyclopentanoneBenzyllithiumThis compound1. Anhydrous solvent (e.g., THF), 2. H₃O⁺ workup wikipedia.org, masterorganicchemistry.com

Catalytic methods provide advanced and often more efficient routes to substituted cyclopentanols. These strategies can offer higher selectivity, milder reaction conditions, and the ability to construct complex molecular architectures.

Transition metals such as palladium, rhodium, and copper are powerful catalysts for forming the carbon-carbon bonds and ring structures of cyclopentanol (B49286) derivatives. mdpi.comrsc.org

Annulation Reactions: These reactions construct a ring from several smaller components. For example, cobalt-catalyzed reductive [3+2] cycloadditions of allenes and enones can produce functionalized cyclopentanols. organic-chemistry.org Copper-catalyzed annulation reactions of cyclic enol ethers with donor-acceptor cyclopropanes have been developed for the synthesis of carbocycles. scispace.com

C-H Insertion and Cyclization: Rhodium(II) carbenoids, generated from precursors like cyclopropenes, can undergo efficient intramolecular 1,5- or 1,6-C-H insertions to yield substituted cyclopentanols and other cycloalkanols with high diastereoselectivity. nih.gov Photoreductive cyclization of δ,ε-unsaturated ketones is another method to synthesize bicyclic cyclopentanols. acs.org These methods are particularly useful for creating analogues with complex, fused ring systems.

Catalytic StrategyCatalyst ExampleReactantsProduct TypeRef.
Reductive CycloadditionCoI₂(dppe)/ZnAllenes + EnonesSubstituted Cyclopentanols organic-chemistry.org
Intramolecular C-H InsertionRhodium(II) complexes3,3-DimethylcyclopropenylcarbinolsSubstituted Cyclopentanols nih.gov
AnnulationCopper(II) triflate/BOX ligandAldehydes + D-A CyclopropanesTetrahydrofuran derivatives (related structures) scispace.com
Photoreductive CyclizationN/A (Photochemical)δ,ε-Unsaturated KetonesBicyclic Cyclopentanols acs.org

Organocatalysis utilizes small, chiral organic molecules to catalyze reactions, often with exceptional levels of stereocontrol. While this compound itself is achiral, these methods are paramount for synthesizing its chiral analogues, which are of significant interest in medicinal chemistry.

Domino and Cascade Reactions: A powerful strategy involves sequential reactions where the product of one step becomes the substrate for the next in the same pot. Organocatalytic domino Michael/α-alkylation or Michael-Aldol reactions can construct highly substituted cyclopentane rings with multiple stereocenters from simple acyclic precursors. acs.orgdntb.gov.uaresearchgate.net For instance, the sequential organocatalyzed Stetter and Michael-Aldol reaction of aldehydes and nitroalkenes can create fully substituted cyclopentanols with up to five contiguous stereogenic centers and excellent enantioselectivity (>99% ee). acs.orgresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as versatile catalysts for a variety of transformations. In combination with a Lewis acid like Ti(OiPr)₄, NHCs can catalyze the annulation of enals with β,γ-unsaturated α-ketoesters. This process generates highly functionalized cyclopentanols containing four contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov

Organocatalytic ApproachCatalyst ExampleReaction TypeKey FeaturesRef.
Sequential CascadeChiral Amine/Thiazolium SaltStetter/Michael-AldolForms five contiguous stereocenters; >99% ee acs.org, researchgate.net
Cooperative CatalysisChiral NHC + Lewis Acid (Ti(OiPr)₄)Homoenolate AnnulationForms four contiguous stereocenters; up to 96% ee nih.gov
Domino ReactionChiral Prolinol EtherMichael/α-alkylationEnantioselective synthesis of functionalized cyclopentanones/cyclopentanols dntb.gov.ua

Reductive methods are crucial for synthesizing the cyclopentanol core, often as the final step in a multi-step sequence or as part of a reductive cyclization process.

Reductive Cyclization and Coupling: The intramolecular pinacol (B44631) coupling, which involves the reductive coupling of two carbonyl groups, can be used to form cyclic diols. Catalysis with a samarium diiodide (SmI₂) complex can achieve high diastereoselectivity in forming cyclopentanediol rings. organic-chemistry.org Another approach is the reductive rearrangement of biomass-derived molecules; for example, furfural (B47365) can be converted to cyclopentanone over palladium catalysts, which can then be reduced or functionalized to the desired cyclopentanol. nih.govacs.org

Hydrogenation of Cyclopentenols: Substituted cyclopentenols, which can be synthesized via methods like ring-closing metathesis, can be readily reduced to the corresponding saturated cyclopentanols. Ruthenium carbene complexes can catalyze the RCM reaction, and subsequent activation with sodium hydride allows for hydrogenation under mild conditions (1 atm H₂, room temperature) to give the final cyclopentanol product. organic-chemistry.org

Photocatalytic and Electrocatalytic Methodologies

Photocatalytic and electrocatalytic methods represent a frontier in the synthesis of complex organic molecules, offering alternative energy inputs to drive chemical transformations. While specific examples for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the underlying principles of these technologies are broadly applicable to the C-C and C-X bond formations inherent in its synthesis. liverpool.ac.uk

Photocatalysis utilizes light to generate reactive intermediates. liverpool.ac.uk In the context of synthesizing tertiary alcohols, photocatalysis could be envisioned in several ways. For instance, a photocatalyst could facilitate the generation of a benzyl radical from a suitable precursor, which could then add to cyclopentanone. Alternatively, photocatalysis could be employed in C-H functionalization reactions, a powerful strategy for creating new bonds. liverpool.ac.uk The selective activation of a specific C-H bond, however, remains a significant challenge. liverpool.ac.uk

Electrocatalysis , on the other hand, uses electrical potential to drive reactions. This could be applied to the generation of nucleophilic or electrophilic species required for the synthesis. For example, the electrochemical reduction of a benzyl halide could generate a benzyl anion equivalent for addition to cyclopentanone.

While direct photocatalytic or electrocatalytic routes to this compound are still emerging, these methodologies hold promise for developing more sustainable and efficient synthetic pathways. liverpool.ac.uk

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules, those with non-superimposable mirror images, is of paramount importance in medicinal chemistry and materials science. For derivatives of this compound that contain additional stereocenters, controlling the three-dimensional arrangement of atoms is crucial.

Stereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities. bris.ac.uk This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries that influence the direction of bond formation. bris.ac.uk

Diastereoselective Control in Cyclopentanol Ring Formation

When synthesizing substituted cyclopentanol rings, controlling the relative stereochemistry of multiple chiral centers (diastereoselectivity) is a key challenge. The formation of the cyclopentanol ring itself can be directed to favor a particular diastereomer. For instance, in reactions involving the addition of a nucleophile to a substituted cyclopentanone, the existing stereocenter(s) can influence the trajectory of the incoming group, leading to one diastereomer being formed in excess.

The carbocupration of cyclopropene (B1174273) derivatives, followed by trapping with an oxygen source, can produce tetrasubstituted cyclopropanol (B106826) derivatives with high diastereoselectivity. beilstein-journals.org Similarly, the diastereoselective formation of cyclopropanols has been achieved with the oxidation reaction proceeding with retention of configuration. beilstein-journals.org While not directly applied to this compound in the provided literature, these principles of controlling stereochemistry during ring modification are highly relevant.

Kinetic Resolution and Dynamic Kinetic Asymmetric Transformation

Kinetic resolution is a method for separating a racemic mixture (a 50:50 mixture of enantiomers) by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. rsc.org This leaves the unreacted starting material enriched in the less reactive enantiomer. A significant drawback is that the maximum theoretical yield of a single enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining kinetic resolution with in-situ racemization of the starting material. wikipedia.org In DKR, the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomeric product. wikipedia.org This is achieved by using a catalyst that can epimerize the stereocenter of the starting material. wikipedia.org

Dynamic kinetic asymmetric transformation (DYKAT) is a related concept where a prochiral starting material is converted into a chiral product, or a racemic starting material is converted into a mixture of diastereomers, with one being formed in excess. bris.ac.uk Molybdenum-catalyzed asymmetric allylic alkylations, for example, can proceed through a kinetic resolution process. princeton.edu

While specific applications of these techniques to this compound were not found, they represent powerful strategies for accessing enantiomerically pure derivatives. For instance, a racemic precursor to a chiral this compound derivative could potentially be resolved using these methods.

Process Optimization and Atom Economy in this compound Synthesis

Optimizing a chemical synthesis involves maximizing the yield and purity of the desired product while minimizing costs, reaction time, and environmental impact. A key metric in this optimization is atom economy .

Atom economy , a concept central to green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

A high atom economy indicates that fewer atoms are wasted as byproducts. primescholars.com Addition reactions, for example, are considered highly atom-economical. rsc.org In the synthesis of this compound via the Grignard reaction (benzylmagnesium halide and cyclopentanone), the atom economy is inherently high as all the atoms of the reactants are incorporated into the initial adduct.

Process optimization for the synthesis of this compound would involve:

Catalyst Selection: Choosing a catalyst that is highly active and selective can significantly improve the efficiency of the reaction. primescholars.com

Reaction Conditions: Optimizing temperature, pressure, and solvent can lead to higher yields and shorter reaction times.

Sustainable and Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The application of these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes. mdpi.com

Key green chemistry principles relevant to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. core.ac.uk

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. primescholars.comrsc.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. mdpi.com The pharmaceutical industry is increasingly using green solvents like glycerol, ethanol, and ethyl lactate. mdpi.com

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. mdpi.com Microwave-assisted synthesis is one technique that can improve energy efficiency. mdpi.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. wiley-vch.de

By incorporating these principles, the synthesis of this compound can be made more sustainable. This could involve exploring bio-based starting materials, using catalytic methods to reduce waste, and employing greener solvents. bgu.ac.il

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Benzylcyclopentan 1 Ol

Mechanistic Investigations into the Formation of 1-Benzylcyclopentan-1-ol

The synthesis of this compound, a tertiary alcohol, is most commonly achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a benzyl (B1604629) Grignard reagent, such as benzylmagnesium bromide, to the electrophilic carbonyl carbon of cyclopentanone (B42830). mnstate.edulibretexts.org The high reactivity of the Grignard reagent, which essentially acts as a carbanion, ensures the efficiency of this transformation. mnstate.edu

The formation of this compound via the Grignard reaction proceeds through a well-understood, albeit complex, mechanism involving specific intermediates and transition states.

Reaction Intermediates: The primary intermediate in this synthesis is a magnesium alkoxide salt. After the nucleophilic benzyl group attacks the carbonyl carbon of cyclopentanone, a tetrahedral intermediate is formed where the carbonyl oxygen becomes coordinated to the magnesium ion (Mg²⁺). mnstate.edu This intermediate, 1-(bromomagnesiooxy)benzylcyclopentane, is stable in the anhydrous ether solvent until it is protonated during an aqueous workup step to yield the final tertiary alcohol product, this compound. mnstate.edu

Transition States: The reaction is believed to proceed through a cyclic, six-membered ring transition state or a four-centered transition state, particularly if aggregates of the Grignard reagent are involved. However, for a monomeric Grignard reagent, a four-centered transition state is often depicted where the magnesium atom coordinates with the carbonyl oxygen while the benzyl group's nucleophilic carbon attacks the carbonyl carbon. academie-sciences.fr Computational studies on nucleophilic additions to ketones support the concept of a transition state where the formation of the new carbon-carbon bond is the dominant feature. academie-sciences.fr According to transition state theory (TST), the reaction rate is determined by the energy of this activated complex, which lies at a saddle point on the potential energy surface connecting reactants and products. wikipedia.org The geometry of the approach, often referred to as the Bürgi-Dunitz trajectory, involves the nucleophile attacking the carbonyl carbon at an angle greater than 90° relative to the carbon-oxygen bond. academie-sciences.fr

A simplified representation of the reaction mechanism is shown below:

Formation of the Grignard Reagent: Benzyl bromide reacts with magnesium metal in anhydrous ether to form benzylmagnesium bromide.

Nucleophilic Addition: The benzylmagnesium bromide adds to cyclopentanone. The nucleophilic benzyl group attacks the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.

Protonation: Addition of a weak acid (e.g., H₃O⁺) in the workup step protonates the alkoxide to yield this compound.

The study of reaction rates (kinetics) and the relative stability of products (thermodynamics) provides insight into the reaction's profile. The Grignard addition to a ketone is a highly exothermic and generally irreversible reaction. researchgate.net

Kinetic vs. Thermodynamic Control: This irreversibility means the reaction is under kinetic control. libretexts.orglibretexts.org In a kinetically controlled reaction, the product distribution is determined by the relative rates of formation of the possible products, not their thermodynamic stability. jackwestin.comwikipedia.org The product that forms via the lowest energy transition state (i.e., has the lowest activation energy) will be the major product. jackwestin.com Since the Grignard addition to form the tertiary alcohol is essentially the only significant pathway and does not establish an equilibrium, the resulting this compound is the kinetic product. reddit.comopenstax.org

Quantitative Data: While specific kinetic data for the formation of this compound is not readily available in the surveyed literature, studies on analogous systems provide insight. The activation energy for nucleophilic additions to carbonyls is influenced by factors such as the nature of the nucleophile, the electrophilicity of the carbonyl carbon, and steric hindrance. Computational studies on the addition of thiols to unsaturated ketones have shown that substituent effects can alter activation energies by several kcal/mol. nih.gov The reaction rate is also significantly affected by the solvent, as the coordinating ability of the ether solvent is crucial for stabilizing the Grignard reagent and facilitating the reaction. researchgate.net

Table 1: Factors Influencing the Formation of this compound
FactorDescriptionInfluence on Reaction
Control Type The product distribution is governed by the speed of formation, not the stability of the product. jackwestin.comwikipedia.orgThe reaction is under kinetic control due to its irreversible nature. libretexts.orglibretexts.org
Intermediate Stability The tetrahedral magnesium alkoxide is the key intermediate.Stable in the reaction medium until acidic workup.
Transition State Energy The energy barrier that must be overcome for the reaction to proceed. jackwestin.comDetermines the reaction rate. Lower activation energy leads to a faster reaction.
Solvent Effects Ethereal solvents (e.g., diethyl ether, THF) are essential for solvating the magnesium center. researchgate.netStabilizes the Grignard reagent, preventing precipitation and facilitating its formation and reactivity.

Transformational Chemistry and Derivatization of this compound

The reactivity of this compound is dictated by its functional groups: the tertiary alcohol, the cyclopentane (B165970) ring, and the benzyl group.

Tertiary alcohols like this compound readily undergo acid-catalyzed dehydration to form alkenes. masterorganicchemistry.com This transformation is an elimination reaction, specifically an E1 (elimination, unimolecular) reaction. libretexts.org

The mechanism proceeds in three steps:

Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.comlibretexts.org

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a carbocation intermediate. nau.edu In this case, a tertiary benzylic carbocation is formed, which is highly stabilized by both the inductive effect of the three alkyl groups and resonance delocalization of the positive charge into the adjacent benzene (B151609) ring.

Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst. nau.edu

Due to the structure of the carbocation intermediate, deprotonation can occur from the cyclopentane ring or the benzylic carbon, leading to a mixture of alkene products. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene will be the major product. masterorganicchemistry.com

Table 2: Potential Alkene Products from Dehydration of this compound
Product NameStructureClassificationExpected Yield
1-Benzylcyclopent-1-eneAlkene with endocyclic double bondTrisubstituted alkeneMajor Product (Zaitsev)
(Cyclopentylidene)methylbenzeneAlkene with exocyclic double bondDisubstituted alkeneMinor Product

The tertiary alcohol group in this compound is resistant to oxidation under typical conditions. studymind.co.ukchemistryviews.org This is a defining characteristic of tertiary alcohols. chemguide.co.uk

The reason for this lack of reactivity is the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group (the carbinol carbon). chemguide.co.uklibretexts.org Oxidation of primary and secondary alcohols involves the removal of this hydrogen along with the hydrogen from the hydroxyl group to form a carbon-oxygen double bond. libretexts.org Since this compound lacks a hydrogen on the carbinol carbon, this process cannot occur. studymind.co.uk

Strong oxidizing agents such as potassium dichromate(VI) or chromium trioxide under acidic conditions will not oxidize this compound. chemistryviews.orglibretexts.org Any reaction under forcing, harsh conditions would likely proceed via the cleavage of carbon-carbon bonds, leading to the degradation of the molecule rather than a simple oxidation product. chemistryviews.org

Table 3: Reactivity of this compound with Common Oxidizing Agents
Oxidizing AgentTypical Alcohol SubstrateExpected Outcome with this compound
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄Primary and Secondary Alcohols chemguide.co.ukNo reaction libretexts.org
Pyridinium Chlorochromate (PCC)Primary and Secondary Alcohols chemistryviews.orgNo reaction
Dess-Martin PeriodinanePrimary and Secondary Alcohols wikipedia.orgNo reaction
Swern Oxidation (DMSO, Oxalyl Chloride)Primary and Secondary Alcohols chemistryviews.orgNo reaction

Further derivatization of this compound can be achieved by targeting the aromatic benzyl ring or the saturated cyclopentane ring.

Functionalization of the Benzyl Ring: The benzene ring is susceptible to electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmsu.edu The substituent attached to the ring (a -CH₂-C(OH)R₂ group) is an alkyl group, which acts as an electron-donating group. Therefore, it is an activating group and an ortho, para-director. vanderbilt.edu This means that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment. vanderbilt.edu Standard EAS reactions can be employed to introduce various functional groups.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom onto the ring. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation/Acylation: An alkyl or acyl group can be added using an alkyl halide or acyl halide with a Lewis acid catalyst, though the existing bulky substituent may cause steric hindrance. uomustansiriyah.edu.iqvanderbilt.edu

Functionalization of the Cyclopentane Ring: The C(sp³)–H bonds of the cyclopentane ring are generally unreactive and difficult to functionalize selectively. nih.gov Standard methods often lack regioselectivity and require harsh conditions.

Radical Halogenation: Free-radical halogenation (e.g., using NBS for allylic/benzylic bromination or Cl₂ with UV light for alkanes) is a possibility, but it typically lacks selectivity on a saturated ring and would likely favor the benzylic position if any benzylic C-H bonds were available. In this molecule, the benzylic carbon is quaternary, precluding that pathway.

Directed C-H Functionalization: Advanced synthetic methods involving directed C–H activation could potentially be used. These methods often employ a directing group to position a metal catalyst near a specific C–H bond, enabling its functionalization. nih.gov For example, if the alcohol were converted to a different directing group, it might be possible to achieve regioselective arylation or other transformations on the cyclopentane ring. nih.gov However, this would represent a complex, multi-step synthetic challenge.

Rearrangement and Ring-Opening Reactions of the Cyclopentane Core

The structural framework of this compound, featuring a tertiary alcohol on a five-membered ring, makes it a candidate for acid-catalyzed rearrangements, most notably the pinacol (B44631) rearrangement. This classic organic reaction involves the transformation of a 1,2-diol to a ketone or aldehyde, but its principles can be extended to related systems like tertiary alcohols that can form a stable carbocation.

Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation at the C1 position of the cyclopentane ring. This carbocation is relatively stable due to the presence of the adjacent benzyl group. The subsequent step involves a 1,2-migratory shift, which can lead to either ring expansion or rearrangement of the substituents.

One plausible and synthetically valuable transformation is a ring expansion to form a six-membered ring. In this scenario, a carbon-carbon bond of the cyclopentane ring migrates to the carbocation center. This migration results in the formation of a spirocyclic intermediate which can then rearrange to a more stable cyclohexanone derivative. Specifically, the acid-catalyzed rearrangement of this compound can lead to the formation of spiro[4.5]decan-6-one. This transformation is driven by the relief of ring strain in the five-membered ring and the formation of a stable six-membered ring ketone.

The general mechanism for this pinacol-type rearrangement is as follows:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation on the cyclopentane ring.

1,2-Alkyl shift (Ring Expansion): A bond from the cyclopentane ring migrates to the positively charged carbon. This results in the expansion of the five-membered ring to a six-membered ring, forming a new carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon, leading to the formation of a double bond and yielding the final ketone product, spiro[4.5]decan-6-one.

While ring expansion is a significant pathway, other rearrangement and ring-opening reactions could potentially occur depending on the reaction conditions and the nature of the substituents on the aromatic ring or the cyclopentane core. For instance, under forcing conditions, fragmentation of the cyclopentane ring could be envisioned, although this is generally less favored than the ring expansion pathway.

Starting Material Reaction Conditions Major Product Reaction Type
This compoundAcid catalyst (e.g., H₂SO₄, TsOH)Spiro[4.5]decan-6-onePinacol-type rearrangement (Ring Expansion)

Stereochemical Outcomes and Diastereoselective Transformations of this compound Derivatives

The stereochemistry of reactions involving derivatives of this compound is of paramount importance, particularly when new stereocenters are generated. The facial selectivity of reactions is often dictated by the steric hindrance imposed by the bulky benzyl group and the cyclopentyl ring.

For instance, in reactions where a nucleophile attacks a carbonyl group that might be formed from the oxidation of a derivative, the approach of the nucleophile will be favored from the less hindered face. Similarly, in diastereoselective transformations, the existing stereochemistry of the molecule can direct the formation of a new stereocenter.

A key area where stereochemical control is crucial is in the synthesis of substituted derivatives of this compound where a quaternary carbon center is formed. The stereocontrolled construction of such centers is a significant challenge in organic synthesis. Chiral auxiliaries or catalysts are often employed to achieve high levels of diastereoselectivity.

Consider a reaction where an enolate derived from a derivative of this compound undergoes alkylation. The approach of the electrophile will be influenced by the conformation of the enolate and the steric environment around the reacting center. The benzyl group can act as a stereodirecting group, shielding one face of the molecule and forcing the incoming electrophile to attack from the opposite face.

The table below summarizes hypothetical diastereoselective transformations of this compound derivatives, illustrating the potential for stereochemical control.

Substrate Reagent(s) Transformation Expected Stereochemical Outcome
(R)-1-Benzylcyclopent-2-en-1-ol1. m-CPBA 2. Nu⁻Epoxidation followed by nucleophilic openingDiastereoselective formation of the trans-diol derivative
1-Benzyl-2-oxocyclopentanecarboxylic acid esterChiral reducing agent (e.g., (R)-CBS)Reduction of the ketoneDiastereoselective formation of the corresponding alcohol
Enolate of a this compound derivativeAlkyl halideAlkylationDiastereoselective formation of a new quaternary stereocenter

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of molecular structure in solution. acs.org It provides detailed information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C. azom.com

For 1-Benzylcyclopentan-1-ol, ¹H and ¹³C NMR spectra would provide the primary evidence for its structural confirmation. The expected chemical shifts are based on the distinct electronic environments of the carbon and hydrogen atoms within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table outlines the anticipated chemical shifts (δ) in ppm, referenced to tetramethylsilane (B1202638) (TMS). Actual values may vary depending on the solvent and experimental conditions.

Atom Type Description Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Aromatic C-HProtons on the phenyl ring7.20 - 7.40 (m, 5H)125.0 - 130.0Typical region for monosubstituted benzene (B151609) rings.
Benzylic C-HProtons of the -CH₂- group adjacent to the phenyl ring~2.90 (s, 2H)~45.0Adjacent to an aromatic ring and a quaternary carbon.
Cyclopentyl C-HProtons of the -CH₂- groups on the cyclopentane (B165970) ring1.60 - 1.90 (m, 8H)24.0 - 40.0Aliphatic protons on a five-membered ring; complex overlapping signals are expected. reddit.com
Hydroxyl O-HProton of the alcohol group1.5 - 4.0 (s, broad, 1H)-Chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.
Quaternary CC1 of the cyclopentane ring, bonded to the -OH and benzyl (B1604629) groups-~80.0A deshielded quaternary carbon bonded to an electronegative oxygen atom. azom.com
Aromatic CQuaternary carbon of the phenyl ring attached to the benzyl group-~138.0Typical shift for an ipso-carbon in an alkylbenzene.

While 1D NMR spectra establish atomic connectivity, 2D techniques provide deeper insights. For this compound, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be instrumental in confirming the through-space proximity of protons, thereby verifying the proposed three-dimensional structure. Specifically, NOESY cross-peaks would be expected between the protons of the benzylic methylene (B1212753) group and the protons on the C2 and C5 positions of the cyclopentane ring. This confirms that the benzyl group and the cyclopentane ring are directly connected as proposed. While the target molecule is achiral, for substituted cyclopentane derivatives, NOE experiments are crucial for defining relative stereochemistry. researchgate.net

The synthesis of this compound is typically achieved via the Grignard reaction between cyclopentanone (B42830) and benzylmagnesium chloride. NMR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring such reactions in real-time. researchgate.netmagritek.com By setting up a flow NMR system, the reaction mixture can be continuously passed through the spectrometer. nih.gov

Key spectral changes that would be monitored include:

Disappearance of Reactants: The signal corresponding to the carbonyl carbon of cyclopentanone (around 220 ppm in ¹³C NMR) would decrease in intensity over time.

Appearance of Product: The emergence of signals for the quaternary alcohol carbon (~80 ppm) and the benzylic methylene group (~45 ppm) would signify product formation. magritek.com

Intermediate Detection: In some cases, it is possible to observe reaction intermediates. nih.gov During the Grignard reaction, the magnesium alkoxide intermediate formed prior to the aqueous workup could potentially be detected, providing valuable mechanistic insights.

This real-time analysis allows for precise determination of reaction kinetics and endpoints, ensuring the reaction has gone to completion before quenching. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (molar mass: 176.25 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₁₂H₁₆O. uni.lu

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation pattern of tertiary benzylic alcohols is influenced by the stability of the resulting carbocations.

Predicted Mass Spectrometry Fragmentation for this compound

The following table lists plausible fragmentation pathways and the corresponding mass-to-charge ratios (m/z).

m/z Value Proposed Fragment Ion Formation Pathway Significance
176[C₁₂H₁₆O]⁺Molecular Ion (M⁺)Confirms the molecular weight of the compound.
158[C₁₂H₁₄]⁺M⁺ - H₂OLoss of a water molecule, common for alcohols.
91[C₇H₇]⁺α-cleavage, loss of cyclopentanol (B49286) radicalFormation of the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion. This is often the base peak for benzylic compounds. stackexchange.comresearchgate.net
85[C₅H₉O]⁺Cleavage of the benzyl-cyclopentyl bondCation corresponding to the 1-hydroxycyclopentyl moiety.
77[C₆H₅]⁺Loss of CH₂ from the tropylium ionFormation of the phenyl cation. stackexchange.com

The presence of a strong peak at m/z 91 would be a key diagnostic feature, strongly suggesting the presence of a benzyl group. youtube.comnist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most significant feature in the IR spectrum would be the absorption corresponding to the hydroxyl (-OH) group. The position and shape of this band are highly sensitive to hydrogen bonding. libretexts.org In a concentrated sample (neat liquid or solid), the -OH groups will be intermolecularly hydrogen-bonded, giving rise to a strong, broad absorption band in the 3200-3500 cm⁻¹ region. umich.edumdpi.com In a very dilute solution in a non-polar solvent, this broad band would be replaced by a sharp, weaker band around 3600-3700 cm⁻¹, corresponding to the "free" non-hydrogen-bonded O-H stretch. libretexts.org

Raman spectroscopy provides complementary information and is particularly useful for observing the vibrations of non-polar bonds, such as the C-C bonds of the aromatic and cyclopentane rings.

Characteristic IR Absorption Bands for this compound

This table summarizes the expected vibrational frequencies and their assignments.

Frequency Range (cm⁻¹) Vibration Type Description
3200 - 3500 (broad, strong)O-H stretch (H-bonded)Indicates the presence of the hydroxyl group in an associated state. umich.edu
3000 - 3100 (medium)Aromatic C-H stretchCharacteristic of sp² C-H bonds in the phenyl ring.
2850 - 3000 (strong)Aliphatic C-H stretchCharacteristic of sp³ C-H bonds in the benzyl and cyclopentyl groups.
1450 - 1600 (medium, multiple)Aromatic C=C stretchSkeletal vibrations of the benzene ring.
~1165 (medium)C-O stretch (tertiary alcohol)The stretching vibration of the carbon-oxygen bond in a tertiary alcohol. umich.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of this compound of suitable quality can be grown, this technique would provide an unambiguous confirmation of its molecular structure, yielding precise bond lengths, bond angles, and torsional angles.

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS, Chiral HPLC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is well-suited for GC-MS analysis. The sample is vaporized and separated on a capillary column, and the eluted components are identified by the mass spectrometer. This method provides a quantitative measure of purity (e.g., % area of the main peak) and allows for the identification of volatile impurities based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for analyzing reaction mixtures or identifying less volatile impurities. restek.com The compound is separated using high-performance liquid chromatography (HPLC) and detected by MS. hplc.euepa.gov Various column and mobile phase combinations can be employed to achieve optimal separation. nih.gov

Chiral HPLC for Enantiomeric Excess Determination: The this compound molecule is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exist as enantiomers, and the concept of enantiomeric excess (ee) is not applicable. However, if a chiral derivative were synthesized (e.g., by introducing a substituent on the cyclopentane ring), chiral HPLC would be the primary method for determining its enantiomeric purity. uma.esheraldopenaccess.us This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. The relative areas of the two peaks are then used to calculate the enantiomeric excess. nih.govacs.org

Applications of 1 Benzylcyclopentan 1 Ol in Complex Molecule Synthesis and Materials Science

1-Benzylcyclopentan-1-ol as a Key Intermediate in Multi-Step Organic Syntheses

This compound, a tertiary benzylic alcohol, serves as a versatile building block in multi-step organic synthesis. Its structure, featuring a cyclopentane (B165970) ring, a hydroxyl group, and a benzyl (B1604629) substituent, offers multiple reaction sites for elaboration into more complex molecular architectures. The cyclopentane moiety is a common feature in a wide array of natural products, making this compound a valuable starting point for their synthesis.

Role in the Synthesis of Natural Products and Bioactive Compounds

The cyclopentane ring is a core structural motif in many "cyclopentanoid natural products". rsc.org The synthesis of these complex molecules often relies on the strategic functionalization of cyclopentane-containing precursors. While direct examples detailing the use of this compound in a completed natural product synthesis are not prevalent in readily available literature, its structure makes it an ideal candidate for such endeavors. Synthetic chemists can leverage the hydroxyl group for nucleophilic or electrophilic substitution, dehydration to form an alkene for further reactions like epoxidation or dihydroxylation, or use the aromatic ring for various transformations. These pathways could lead to the formation of fully functionalized cyclopentanes, which are key components of biologically active molecules. oregonstate.edu The synthesis of natural products is a critical field that not only confirms molecular structures but also allows for structural modifications to optimize biological activity. rsc.org

Utility in the Preparation of Pharmaceutical and Agrochemical Precursors

The structural components of this compound are representative of motifs found in "privileged structures". mdpi.com This term in medicinal chemistry refers to molecular scaffolds that can bind to multiple biological targets, making them valuable starting points for drug discovery. mdpi.com The combination of a rigid cycloalkane, a reactive alcohol, and an aromatic ring allows for the generation of a diverse library of compounds for screening.

The tertiary alcohol group can be transformed into other functional groups, and the cyclopentane ring provides a three-dimensional framework that is increasingly sought after in drug design to create sp3-rich molecules. whiterose.ac.uk These non-planar structures can lead to improved selectivity and pharmacological properties compared to flat, aromatic compounds. Therefore, derivatives of this compound can serve as precursors for novel pharmaceutical and agrochemical agents.

Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety

The development of novel molecular scaffolds is crucial for exploring new chemical space in drug discovery and materials science. whiterose.ac.uk The this compound moiety provides a robust and sterically defined core from which to build diverse polycyclic and spirocyclic systems. The exploration of new three-dimensional shapes is vital for identifying new drug candidates. whiterose.ac.uk

Synthetic strategies can exploit the reactivity of the tertiary alcohol. For instance, dehydration of this compound would yield 1-benzylcyclopentene. This alkene is a versatile intermediate for various cycloaddition reactions or other transformations that can build fused or bridged ring systems, thereby generating novel and complex molecular scaffolds. The synthesis of such unique heterocyclic skeletons is an area of active research. nih.gov

Theoretical and Computational Chemistry Studies on this compound

Conformational Analysis and Molecular Modeling

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" and the "half-chair". dalalinstitute.comscribd.com In the envelope conformation, four carbon atoms are in a plane, with the fifth puckered out of the plane. libretexts.org The half-chair has three carbons in a plane, with one above and one below. scribd.com These conformations rapidly interconvert at room temperature through a process called pseudorotation. scribd.com

For this compound, the presence of the bulky benzyl and hydroxyl groups on the same carbon atom significantly influences the conformational preference of the cyclopentane ring. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to determine the most stable three-dimensional structures and the energy barriers between different conformers. These studies help in understanding how the molecule will interact with other molecules, such as biological receptors. The substitution pattern dictates which puckered conformation minimizes steric interactions, thereby representing the global energy minimum for the molecule.

ConformationDescriptionKey Strain Factors
PlanarAll five carbon atoms lie in the same plane.High torsional (eclipsing) strain, low angle strain. libretexts.org
EnvelopeFour carbons are coplanar, one is out of the plane.Reduces torsional strain but slightly increases angle strain. libretexts.org
Half-ChairThree carbons are coplanar, one is above and one is below the plane.Also serves to reduce torsional strain. scribd.com

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations are powerful tools for predicting the reactivity and electronic properties of molecules. mdpi.com For this compound, methods like Density Functional Theory (DFT) or higher-level ab initio calculations can be used to model its electronic structure. acs.org These calculations can generate molecular orbital diagrams and electrostatic potential maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Such studies can predict the most likely sites for chemical attack and elucidate the mechanisms of reactions involving this compound. For example, computational models can determine the potential energy surfaces for reactions like dehydration or oxidation, identifying the transition state structures and activation energies. acs.org This information is invaluable for optimizing reaction conditions and predicting the formation of specific products.

Computational Method/AnalysisPredicted Property/Insight
Electrostatic Potential MappingIdentifies nucleophilic (e.g., oxygen lone pairs) and electrophilic sites for predicting reactivity.
Frontier Molecular Orbital (HOMO/LUMO) AnalysisPredicts the molecule's ability to act as an electron donor or acceptor in reactions.
Transition State (TS) CalculationDetermines the energy barrier (activation energy) for a specific reaction, aiding in kinetic predictions. acs.org
Bond Dissociation Energy (BDE) CalculationAssesses the stability of specific bonds and predicts fragmentation patterns or radical reaction sites.

Reaction Pathway Simulations and Transition State Analysis

The synthesis of this compound, a tertiary alcohol, is commonly achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation. This reaction involves the nucleophilic addition of a benzyl Grignard reagent (benzylmagnesium halide) to cyclopentanone (B42830). Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the mechanistic details of such reactions, allowing for the simulation of reaction pathways and the analysis of transition states.

While specific computational studies exclusively on the synthesis of this compound are not extensively documented in the literature, the general mechanism of Grignard additions to cyclic ketones is well-understood through theoretical models. The reaction is thought to proceed through a six-membered ring transition state. wikipedia.org Computational studies on similar systems, such as the addition of methylmagnesium chloride to formaldehyde, have been investigated using B3LYP density functional theory calculations. These studies reveal a reaction path that involves the coordination of the carbonyl compound to the magnesium atom of a dimeric Grignard reagent. nih.gov

The transition state structure for the addition step indicates an interaction between an alkyl group bonded to a vicinal magnesium and the carbonyl carbon, which facilitates the C-C bond formation. nih.gov For the synthesis of this compound, the benzyl group from the Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.

A general representation of the concerted polar mechanism for the Grignard addition to a ketone is shown in the table below, which outlines the key steps and intermediates that would be the focus of a computational simulation.

StepDescriptionKey Computational Parameters
1. Reactant Complex Formation The benzyl Grignard reagent and cyclopentanone form a coordination complex.Geometry of the complex, coordination bond lengths and angles.
2. Transition State A six-membered ring-like structure where the benzyl group is partially bonded to the carbonyl carbon and the magnesium is coordinated to the carbonyl oxygen.Imaginary frequency corresponding to the C-C bond formation, activation energy (ΔG‡).
3. Product Complex Formation Formation of the magnesium alkoxide of this compound.Geometry of the product complex, reaction energy (ΔG).
4. Workup Protonation of the alkoxide to yield the final alcohol product (this step is typically not explicitly simulated in the core reaction pathway).N/A

Computational investigations into the Grignard reaction with sterically rigid imino-ketones have suggested the formation of a tetra-coordinated magnesium complex in the transition state. researchgate.net Such detailed computational analyses, combining experimental and theoretical approaches, are crucial for understanding the stereoselectivity and regioselectivity of these reactions. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationship (QSAR) Studies

The reactivity and properties of benzyl alcohols are often influenced by a combination of hydrophobicity and electronic effects. nih.govnih.gov For instance, the toxicity of substituted benzyl alcohols has been correlated with the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ), which accounts for electronic effects. nih.gov A typical QSAR model for a series of benzyl alcohol derivatives might take the following form:

Reactivity/Activity = a(Hydrophobicity Descriptor) + b(Electronic Descriptor) + c

Where a, b, and c are constants determined through regression analysis.

For this compound, key molecular descriptors that would be considered in a QSAR study include:

Lipophilicity/Hydrophobicity: Often quantified by logP, which influences the solubility and transport properties of the molecule.

Electronic Properties: Descriptors such as Hammett constants (for substituted derivatives), dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) can describe the electronic nature of the molecule and its susceptibility to reaction. researchgate.net

Steric Parameters: Steric hindrance around the hydroxyl group and the phenyl ring can significantly impact reactivity. Descriptors like molar refractivity (MR) or Taft steric parameters can be used.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.

A hypothetical QSAR study on a series of substituted this compound derivatives could investigate their reactivity in an esterification reaction, for example. The table below illustrates the types of descriptors that would be relevant.

Descriptor TypeSpecific DescriptorRelevance to Reactivity
Hydrophobic ClogPInfluences solubility in nonpolar solvents, affecting reaction rates in certain media.
Electronic Hammett constant (σ) of substituent on the benzyl ringModulates the electron density on the aromatic ring and can influence the stability of reaction intermediates.
Electronic LUMO EnergyA lower LUMO energy can indicate greater susceptibility to nucleophilic attack.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and can account for steric hindrance at the reaction center.

Studies on cyclic alcohols have also highlighted the importance of their structural features in determining biological activity. mmsl.cz For instance, the insecticidal activity of cyclic versus acyclic alcohols has been compared, with acyclic alcohols showing stronger toxicity in some cases. researchgate.net This suggests that the cyclic nature of the cyclopentyl group in this compound is a critical determinant of its properties.

The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined reactivity or activity data. Statistical methods like multiple linear regression (MLR) would then be employed to derive a predictive model. researchgate.net

Future Research Directions and Emerging Paradigms in 1 Benzylcyclopentan 1 Ol Chemistry

Development of Novel and Highly Sustainable Synthetic Routes

The future of 1-Benzylcyclopentan-1-ol synthesis lies in the development of environmentally benign and atom-economical methodologies. Current synthetic approaches often rely on traditional Grignard reactions, which, while effective, generate stoichiometric amounts of magnesium salts as byproducts. The next wave of synthetic innovation will likely focus on catalytic and sustainable methods.

A significant area of future research will be the application of photocatalytic C(sp³)–H hydroxylation . This approach, which utilizes light energy to activate inert C-H bonds, offers a direct and sustainable route to tertiary benzylic alcohols from readily available hydrocarbon precursors. Researchers are actively exploring metal-free heterogeneous photocatalysts to mediate the direct hydroxylation of benzylic C-H bonds using oxygen as the terminal oxidant. This methodology, if successfully applied to the synthesis of this compound, would represent a paradigm shift towards greener chemical manufacturing.

Another promising avenue is the development of catalytic umpolung strategies . These methods invert the normal reactivity of a functional group, allowing for novel bond formations. For instance, the catalytic generation of a benzyl (B1604629) anion equivalent from a derivative of toluene, followed by its addition to cyclopentanone (B42830), could provide a direct and efficient route to this compound, avoiding the pre-functionalization required in traditional organometallic additions.

The table below summarizes potential sustainable synthetic routes for this compound that are currently under exploration for related tertiary alcohols.

Synthetic RouteKey FeaturesPotential Advantages
Photocatalytic C-H Hydroxylation Metal-free catalyst, visible light, O₂ as oxidantHigh atom economy, use of abundant starting materials, environmentally benign.
Catalytic Umpolung Inversion of reactivity, catalytic generation of nucleophilesAccess to novel disconnection approaches, potential for asymmetric synthesis.
Biocatalysis Enzyme-mediated synthesisHigh selectivity, mild reaction conditions, biodegradable catalysts.

Exploration of Unprecedented Reactivity and Selective Transformations

Beyond its synthesis, the future of this compound chemistry will be defined by the discovery of novel and selective transformations of this versatile scaffold. The interplay between the sterically hindered tertiary alcohol and the adjacent benzyl and cyclopentyl groups presents unique opportunities for reactivity.

One area of intense interest is the tandem elimination-oxidation of tertiary benzylic alcohols. This type of reaction, often mediated by oxoammonium salts, can lead to the formation of valuable allylic ether products in a single step. For this compound, this could open pathways to a variety of functionalized cyclopentene (B43876) derivatives that are otherwise difficult to access.

Furthermore, the development of selective C-O and C-C bond activation methodologies will be crucial. The tertiary alcohol moiety can be a handle for various transformations. For instance, titanocene-catalyzed dehydroxylation offers a mild and selective method for the reduction of tertiary benzylic alcohols, which could be applied to this compound to generate the corresponding hydrocarbon. Conversely, acid-catalyzed dehydration can lead to the formation of the corresponding alkene, a versatile intermediate for further functionalization.

Future research will also likely focus on the diastereoselective functionalization of the cyclopentane (B165970) ring, directed by the hydroxyl group. By temporarily converting the hydroxyl group into a chiral directing group, it may be possible to achieve high levels of stereocontrol in reactions at other positions on the cyclopentyl ring.

Integration into Advanced Catalytic Systems and Materials Science

The unique structural features of this compound make it an intriguing candidate for integration into advanced catalytic systems and as a building block in materials science.

In catalysis, derivatives of this compound could serve as chiral ligands for asymmetric catalysis. The rigid cyclopentyl backbone and the potential for introducing chirality at the tertiary carbinol center make it an attractive scaffold for the design of new ligands for transition metal catalysts. These ligands could find applications in a variety of enantioselective transformations.

In the realm of materials science, the photophysical properties of 1-aryl-cyclopentanol derivatives are beginning to be explored. While specific data for this compound is scarce, related diarylidene-cyclopentanone dyes exhibit interesting two-photon absorption properties. Future research could investigate the potential of this compound derivatives as precursors for novel photoresponsive materials or as components in liquid crystals . The rigid cyclopentyl core combined with the aromatic benzyl group could impart desirable properties for these applications.

The table below outlines potential applications of this compound in these advanced fields.

FieldPotential ApplicationRationale
Asymmetric Catalysis Chiral LigandRigid scaffold, potential for stereocontrol.
Materials Science Photoresponsive MaterialsPotential for interesting photophysical properties based on related structures.
Polymer Chemistry Monomer PrecursorThe hydroxyl group can be used as a handle for polymerization.

Interdisciplinary Research Opportunities for this compound Derivatives

The future of this compound chemistry will undoubtedly be shaped by interdisciplinary collaborations, bridging the gap between fundamental organic chemistry and applied sciences.

A particularly promising area is in medicinal chemistry . The cyclopentane ring is a common motif in many biologically active natural products and pharmaceuticals. The 1-benzylcyclopentanol core could serve as a versatile scaffold for the synthesis of novel drug candidates. The ability to functionalize both the aromatic ring and the cyclopentane core allows for the creation of diverse chemical libraries for biological screening. For example, derivatives could be explored as potential enzyme inhibitors or receptor modulators.

Furthermore, the study of the conformational properties of this compound and its derivatives could provide valuable insights for the design of molecules with specific shapes and biological activities. The interplay of the bulky benzyl and cyclopentyl groups around the chiral center will dictate the preferred conformations, which can be studied using a combination of experimental techniques and computational modeling.

Q & A

Q. Core methods :

  • Spectroscopy : 1^1H/13^{13}C NMR identifies the cyclopentanol backbone (δ 1.5–2.5 ppm for methylene groups) and benzyl substituents .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 190 for [M+^+-H2_2O]) confirm molecular weight.
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

Basic: What are the key physicochemical properties influencing its reactivity?

  • Hydrophobicity : The benzyl group enhances lipid solubility (logP ~2.8), favoring membrane interactions .
  • Hydrogen-bonding : The hydroxyl group participates in polar interactions, affecting solubility in alcohols and ethers .
  • Thermal stability : Decomposition above 200°C limits high-temperature applications .

Advanced: How do oxidation and reduction pathways of this compound differ under varying catalytic conditions?

  • Oxidation : Using KMnO4_4 in acidic conditions yields 1-benzylcyclopentanone, while stronger oxidants (e.g., CrO3_3) may cleave the cyclopentane ring .
  • Reduction : NaBH4_4 selectively reduces ketone derivatives, whereas LiAlH4_4 can over-reduce the benzyl group if stoichiometry is uncontrolled .
    Mechanistic insight : Steric hindrance from the benzyl group slows nucleophilic attacks, requiring longer reaction times .

Advanced: What strategies enable enantioselective synthesis of this compound?

Chiral resolution methods include:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands during Grignard reactions to induce asymmetry .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
  • HPLC with chiral columns : Separates enantiomers using cellulose-based stationary phases .

Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Discrepancies often arise from:

  • Catalyst purity : Trace moisture in Grignard reagents reduces yields by 15–20% .
  • Ambient oxygen : Autoxidation of intermediates forms peroxides, detected via iodometric titration .
    Mitigation : Replicate reactions under inert atmospheres (N2_2/Ar) and validate reagent purity via Karl Fischer titration .

Advanced: What methodologies assess this compound’s interactions with biological targets?

While direct biological data are limited, structural analogs suggest:

  • Molecular docking : Models interactions with adenosine receptors (e.g., A2A_{2A}R) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to enzymes like cytochrome P450 .
  • In vitro assays : Measure cytotoxicity (via MTT) or anti-inflammatory activity (COX-2 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.